molecular formula C7H6N4O2 B1618947 Ciapilome CAS No. 53131-74-1

Ciapilome

Cat. No.: B1618947
CAS No.: 53131-74-1
M. Wt: 178.15 g/mol
InChI Key: WMJNWYCBXNTPQN-UHFFFAOYSA-N
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Description

. This compound is characterized by its pyrimidinyl structure, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CIAPILOME typically involves the reaction of 5-cyano-4-oxo-1(4H)-pyrimidine with acetic anhydride. The reaction is carried out under reflux conditions, where the reactants are heated together in a suitable solvent such as acetonitrile. The product is then purified through recrystallization or chromatography techniques to obtain this compound in high purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and yield. Post-reaction, the product is subjected to purification processes such as distillation, crystallization, or filtration to remove impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions: CIAPILOME undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrimidinyl derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions where the cyano group or the acetamide group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.

Scientific Research Applications

CIAPILOME has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of CIAPILOME involves its interaction with specific molecular targets, leading to the modulation of various biochemical pathways. For instance, this compound may inhibit certain enzymes or receptors, thereby affecting cellular processes such as DNA replication, protein synthesis, or signal transduction. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

CIAPILOME can be compared with other pyrimidinyl derivatives, such as:

    5-Fluorouracil: A widely used anticancer drug with a similar pyrimidinyl structure.

    Cytosine: A nucleobase found in DNA and RNA with a pyrimidinyl ring.

    Thymine: Another nucleobase in DNA with a pyrimidinyl structure.

Uniqueness: this compound is unique due to its specific functional groups (cyano and acetamide) and its potential for diverse chemical modifications. This makes it a versatile compound for various scientific and industrial applications .

Properties

CAS No.

53131-74-1

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

N-(5-cyano-4-oxopyrimidin-1-yl)acetamide

InChI

InChI=1S/C7H6N4O2/c1-5(12)10-11-3-6(2-8)7(13)9-4-11/h3-4H,1H3,(H,10,12)

InChI Key

WMJNWYCBXNTPQN-UHFFFAOYSA-N

SMILES

CC(=O)NN1C=C(C(=O)N=C1)C#N

Canonical SMILES

CC(=O)NN1C=C(C(=O)N=C1)C#N

Origin of Product

United States

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